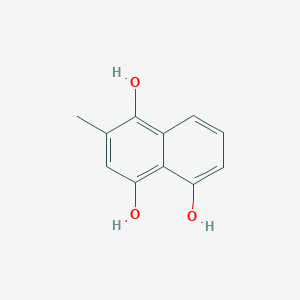
1-Ethyl-3,3,5-trimethyl-2-methylidene-2,3-dihydro-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-3,3,5-trimethyl-2-methylidene-2,3-dihydro-1H-indole is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals. This particular compound is characterized by its unique structure, which includes an ethyl group, three methyl groups, and a methylene group attached to the indole core. The compound’s molecular formula is C14H19N, and it has a molecular weight of 201.31 g/mol .
準備方法
The synthesis of 1-Ethyl-3,3,5-trimethyl-2-methylidene-2,3-dihydro-1H-indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core. The specific reaction conditions, such as the choice of acid and temperature, can vary depending on the desired yield and purity .
Industrial production methods often involve the use of catalytic processes to enhance the efficiency and scalability of the synthesis. Catalysts such as palladium or platinum can be employed to facilitate the formation of the indole ring. Additionally, continuous flow reactors may be used to optimize reaction conditions and improve the overall yield of the compound .
化学反応の分析
1-Ethyl-3,3,5-trimethyl-2-methylidene-2,3-dihydro-1H-indole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common for indole compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration typically results in nitroindole derivatives, while halogenation yields halogenated indoles .
科学的研究の応用
1-Ethyl-3,3,5-trimethyl-2-methylidene-2,3-dihydro-1H-indole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in organic synthesis and medicinal chemistry.
Biology: The compound is used in the study of biological processes involving indole derivatives, such as enzyme inhibition and receptor binding.
Medicine: Indole derivatives, including this compound, are investigated for their potential therapeutic properties, such as anticancer, antiviral, and anti-inflammatory activities.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-Ethyl-3,3,5-trimethyl-2-methylidene-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. Additionally, the compound’s structure allows it to interact with nucleic acids, potentially affecting gene expression and protein synthesis .
類似化合物との比較
1-Ethyl-3,3,5-trimethyl-2-methylidene-2,3-dihydro-1H-indole can be compared with other indole derivatives, such as:
1-Ethyl-2,3,3-trimethyl-3H-indolium Iodide: This compound has a similar structure but includes an iodide ion, which can influence its reactivity and applications.
1H-Indole, 2,3-dihydro-1,3,3-trimethyl-2-methylene-: This compound shares the indole core but differs in the substitution pattern, affecting its chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
CAS番号 |
57771-12-7 |
|---|---|
分子式 |
C14H19N |
分子量 |
201.31 g/mol |
IUPAC名 |
1-ethyl-3,3,5-trimethyl-2-methylideneindole |
InChI |
InChI=1S/C14H19N/c1-6-15-11(3)14(4,5)12-9-10(2)7-8-13(12)15/h7-9H,3,6H2,1-2,4-5H3 |
InChIキー |
DAKVLNNTRFHLBZ-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=C)C(C2=C1C=CC(=C2)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S)-2-Methyl-3-[(phenylcarbamoyl)oxy]propanoic acid](/img/structure/B14609588.png)
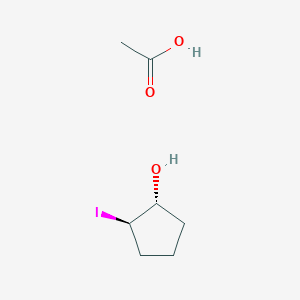



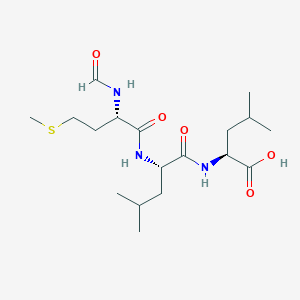



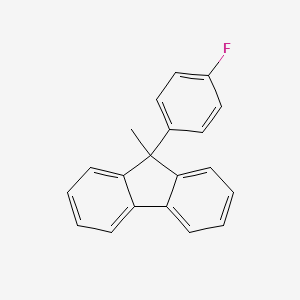
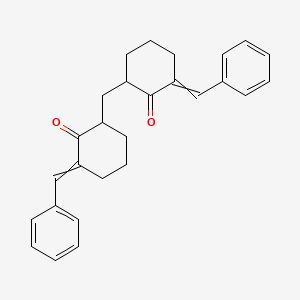
![3-[(Benzenesulfonyl)methyl]-2,4,4-trimethylcyclohex-2-en-1-ol](/img/structure/B14609646.png)
